2-Acetylhept-3-enenitrile
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Overview
Description
2-Acetylhept-3-enenitrile is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an acetyl group, a heptene chain, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylhept-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylhept-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with a metal catalyst are commonly used.
Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are typical reagents for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-Acetylhept-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetylhept-3-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo various transformations. The exact pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile with a single carbon chain.
Butyronitrile (C4H7N): A nitrile with a four-carbon chain.
Acrylonitrile (C3H3N): Contains a vinyl group and is used in the production of plastics.
Uniqueness: 2-Acetylhept-3-enenitrile is unique due to its longer carbon chain and the presence of both an acetyl and a nitrile group, which confer distinct chemical properties and reactivity compared to simpler nitriles .
Properties
CAS No. |
143056-81-9 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-acetylhept-3-enenitrile |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9(7-10)8(2)11/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
RKXWDSNWGVMBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C#N)C(=O)C |
Origin of Product |
United States |
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